molecular formula C8H14O3 B1195337 3-Oxovalproic acid CAS No. 60113-81-7

3-Oxovalproic acid

Cat. No.: B1195337
CAS No.: 60113-81-7
M. Wt: 158.19 g/mol
InChI Key: PPYHXKUZTSZTQU-UHFFFAOYSA-N
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Mechanism of Action

3-Oxovalproic acid, also known as 3-oxo-2-propylpentanoic acid, is a metabolite of valproic acid . Valproic acid (VPA) is a chemical compound that has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression .

Target of Action

It is known that valproic acid, from which this compound is derived, is used to control complex partial seizures and both simple and complex absence seizures .

Mode of Action

The exact mechanisms by which this compound exerts its effects are unknown. It is known that valproic acid, from which this compound is derived, has several pathways that may contribute to the drug’s action .

Biochemical Pathways

This compound is a metabolite of valproic acid, which is extensively metabolized in the liver and involves multiple metabolic pathways including O-glucuronidation, β-oxidation, ω-oxidation hydroxylation, ketone formation, and desaturation .

Pharmacokinetics

After oral ingestion, valproic acid is rapidly absorbed with a bioavailability of >90%. Its volume of distribution in adults is 0.13–0.19 L/kg, while in children, it is 0.20–0.30 L/kg, and plasma protein binding is 90% . Valproic acid exhibits saturable plasma protein binding and, as a result, valproic acid steady-state plasma levels increase less than proportionately after a dose increment .

Result of Action

The main metabolite 3-oxo-valproic acid shows comparable pharmacological activity to valproic acid itself in mice . In young infants under 2 months of age, valproic acid elimination half-life can be 60 hours, but in older children, plasma elimination is identical to the adult situation .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other drugs. For example, valproic acid half-life values for adults are 5–9 h, while in children, half-life values are 7–9.4 h, and in infants, they are 4–8 h. Newborns eliminate valproic acid slowly with half-life values of 20–40 h .

Biochemical Analysis

Biochemical Properties

3-Oxovalproic acid plays a significant role in biochemical reactions as a metabolite of valproic acid. It interacts with several enzymes and proteins during its metabolic pathway. One of the primary interactions is with the enzyme CYP2C9, which is involved in the hydroxylation of valproic acid . Additionally, this compound is known to interact with UGT1A3 and UGT2B7 isoenzymes during the glucuronidation process . These interactions are essential for the biotransformation and elimination of valproic acid from the body.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and mitochondrial function . It also impacts cellular metabolism by altering the levels of key metabolites and influencing metabolic flux . These effects are crucial for understanding the therapeutic and adverse effects of valproic acid.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It acts as an inhibitor of histone deacetylases (HDACs), leading to changes in gene expression . This inhibition results in the acetylation of histone proteins, which can alter chromatin structure and regulate transcription. Additionally, this compound can interact with mitochondrial enzymes, affecting mitochondrial function and energy production . These molecular interactions are vital for its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including pH, temperature, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation . These temporal effects are important for understanding its therapeutic potential and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have anticonvulsant and mood-stabilizing effects similar to valproic acid . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and mitochondrial dysfunction . These dosage-dependent effects are crucial for determining the therapeutic window and safety of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glucuronidation, β-oxidation, and ω-oxidation . It interacts with enzymes such as CYP2C9, UGT1A3, and UGT2B7 during these processes . These metabolic pathways are essential for the biotransformation and elimination of this compound from the body. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is known to bind to plasma proteins, which affects its distribution and bioavailability . Additionally, this compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . These transport and distribution mechanisms are crucial for understanding its pharmacokinetics and pharmacodynamics.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of this compound are dependent on its localization, as it can interact with different biomolecules in distinct cellular environments .

Chemical Reactions Analysis

3-Oxovalproic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can further oxidize the compound to form other metabolites.

    Reduction: Although less common, reduction reactions can convert this compound to other reduced forms.

    Substitution: This reaction can involve the replacement of functional groups within the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Oxovalproic acid has several scientific research applications, including:

    Chemistry: It is studied as a key metabolite in the biotransformation of valproic acid, providing insights into the metabolic pathways and the effects of valproic acid.

    Biology: Research on this compound helps understand the biological processes involved in the metabolism of valproic acid and its impact on cellular functions.

    Medicine: Understanding the formation and effects of this compound is crucial for optimizing the therapeutic use of valproic acid and minimizing its side effects.

    Industry: The compound is used in the development of analytical methods for monitoring valproic acid levels in biological samples

Properties

IUPAC Name

3-oxo-2-propylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-5-6(8(10)11)7(9)4-2/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHXKUZTSZTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60975543
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60113-81-7
Record name 3-Oxo-2-propylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60113-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-n-Propyl-3-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-2-propylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60975543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-KETOVALPROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIZ0PV4PQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can we accurately measure 3-Oxovalproic acid in a biological sample?

A: The research article describes a highly sensitive and specific method for quantifying this compound in blood plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). [] This technique involves separating the compound from other components in the plasma using chromatography and then detecting and quantifying it based on its mass-to-charge ratio and specific fragmentation pattern. The method boasts a detection range from 10 ng/ml to 500 ng/ml, making it suitable for monitoring therapeutic levels of the metabolite. []

Q2: What is the significance of simultaneously measuring valproic acid and its metabolites like this compound?

A: Quantifying both valproic acid and its metabolites in a single analysis provides a more comprehensive understanding of a patient's individual drug metabolism. [] This can be crucial for optimizing treatment regimens in epilepsy, as individual variations in metabolic rates can impact the drug's efficacy and safety profile. The HPLC-MS/MS method described in the research allows for such simultaneous analysis, potentially paving the way for personalized medicine approaches in epilepsy management. []

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